

A Predictive Spectroscopic and Methodological Guide to 10-Chloro-3-decyne

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Compound of Interest

Compound Name: **10-Chloro-3-decyne**

Cat. No.: **B108090**

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Abstract: The structural elucidation of novel chemical entities is fundamental to progress in chemical and pharmaceutical sciences. **10-Chloro-3-decyne** represents a simple yet interesting bifunctional molecule, incorporating both an internal alkyne and a primary alkyl chloride. As of this writing, a comprehensive public spectroscopic dataset for this specific compound is not available. This guide, therefore, serves as a predictive and methodological whitepaper. It leverages foundational principles of spectroscopy and data from analogous structures to forecast the characteristic ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) signatures of **10-Chloro-3-decyne**. Furthermore, it provides detailed, field-proven experimental protocols for acquiring high-fidelity data, offering a robust framework for researchers engaged in the synthesis and characterization of new chemical matter.

Introduction to 10-Chloro-3-decyne and the Imperative for Spectroscopic Verification

10-Chloro-3-decyne is a long-chain haloalkyne whose structure combines a ten-carbon backbone with two key functional groups: an internal carbon-carbon triple bond (alkyne) at the 3-position and a chlorine atom at the 10-position. This arrangement makes it a potentially valuable intermediate in organic synthesis, allowing for sequential or differential functionalization at its two reactive ends.

For any newly synthesized compound to be utilized with confidence, particularly in fields like drug development, its chemical identity and purity must be unequivocally confirmed. Spectroscopic analysis is the cornerstone of this verification process. Each technique—NMR,

MS, and IR—provides a unique piece of the structural puzzle. By combining their outputs, we can create a detailed "fingerprint" of the molecule, confirming atomic connectivity, functional groups, and overall molecular formula. This guide will first predict this fingerprint and then describe the precise methodologies to obtain it experimentally.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the predicted spectroscopic data, the atoms in **10-Chloro-3-decyne** are numbered as shown below. This convention will be used throughout the guide.

Caption: Chemical structure of **10-Chloro-3-decyne** with IUPAC numbering for NMR assignment.

Predicted Spectroscopic Profile

This section details the anticipated spectroscopic data for **10-Chloro-3-decyne** based on established principles and empirical data from similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ^1H NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons. The predictions are based on the electronegativity of adjacent atoms and the magnetic environment.

- H10 ($\delta \approx 3.5$ ppm, Triplet): These two protons are directly attached to the carbon bearing the electronegative chlorine atom, causing a significant downfield shift. They will be split into a triplet by the two neighboring protons on C9.
- H2 ($\delta \approx 2.1$ ppm, Triplet): These protons are adjacent to the sp-hybridized carbon of the alkyne. This proximity to the triple bond's magnetic field causes a moderate downfield shift. They will be split into a triplet by the three protons of the methyl group (C1).
- H5 ($\delta \approx 2.1$ ppm, Multiplet): Similar to H2, these protons are also adjacent to the alkyne and will experience a similar downfield shift, likely overlapping with the H2 signal. They will be split by the protons on C4 and C6, resulting in a complex multiplet.

- H6, H7, H8, H9 ($\delta \approx 1.3\text{-}1.8$ ppm, Multiplets): These four sets of methylene protons form the core of the alkyl chain. Their signals will be in the standard aliphatic region and will likely overlap to form a complex series of multiplets. The protons on C9 will be slightly more deshielded due to their proximity to the chlorine atom.
- H1 ($\delta \approx 1.1$ ppm, Triplet): This terminal methyl group is in a typical alkane environment. It will be split into a triplet by the two adjacent protons on C2.

The proton-decoupled ^{13}C NMR spectrum is predicted to show ten distinct signals, one for each carbon atom.

- C3 & C4 ($\delta \approx 80\text{-}85$ ppm): The sp-hybridized carbons of the internal alkyne are characteristically found in this region.[1]
- C10 ($\delta \approx 45$ ppm): The carbon atom directly bonded to chlorine (C-Cl) is significantly deshielded and typically appears in this range.
- C2, C5-C9 ($\delta \approx 20\text{-}35$ ppm): These sp^3 -hybridized methylene carbons of the alkyl chain will appear in the typical aliphatic region. Their specific shifts will vary slightly based on their distance from the functional groups.
- C1 ($\delta \approx 14$ ppm): The terminal methyl carbon will be the most upfield signal, characteristic of a primary alkyl carbon.

Atom Position	Predicted ^1H Shift (ppm)	Predicted ^1H Multiplicity	Predicted ^{13}C Shift (ppm)
1	~ 1.1	Triplet (t)	~ 14
2	~ 2.1	Triplet (t)	~ 22
3	-	-	~ 80
4	-	-	~ 82
5	~ 2.1	Multiplet (m)	~ 28
6	~ 1.4	Multiplet (m)	~ 29
7	~ 1.5	Multiplet (m)	~ 31
8	~ 1.6	Multiplet (m)	~ 32
9	~ 1.8	Multiplet (m)	~ 26
10	~ 3.5	Triplet (t)	~ 45

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides both molecular weight information and structural data from fragmentation patterns.[\[2\]](#)[\[3\]](#)

The molecular formula of **10-Chloro-3-decyne** is $\text{C}_{10}\text{H}_{17}\text{Cl}$. The key feature will be the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This will result in two molecular ion peaks:

- M+ peak: at m/z 172 (for $\text{C}_{10}\text{H}_{17}^{35}\text{Cl}$)
- M+2 peak: at m/z 174 (for $\text{C}_{10}\text{H}_{17}^{37}\text{Cl}$) The intensity ratio of the M+ to M+2 peak will be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom. The molecular ion peak itself may be of low intensity due to the lability of the C-Cl bond.[\[4\]](#)

The high energy of EI-MS will cause the molecular ion to fragment in predictable ways.[\[2\]](#)

- Loss of Chlorine Radical ($[M-Cl]^+$): The most facile cleavage is often the loss of the halogen. This would result in a significant peak at m/z 137.
- Alpha-Cleavage: Cleavage of C-C bonds adjacent to the functional groups is common. Cleavage between C4 and C5 would yield fragments related to the alkyne portion.
- Alkyl Chain Fragmentation: The long alkyl chain will fragment, producing a series of carbocation peaks separated by 14 mass units (CH_2), with prominent peaks at m/z 43, 57, 71, etc.[4][5]

Caption: Predicted major fragmentation pathways for **10-Chloro-3-decyne** in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups.[6]

- C-H stretch (sp^3): Strong, sharp peaks are expected just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}) corresponding to the stretching of C-H bonds in the methyl and methylene groups.[7][8]
- C≡C stretch (internal alkyne): A weak to medium, sharp absorption is predicted in the range of 2100-2260 cm^{-1} .[9][10][11] For an internal, unsymmetrical alkyne, this peak should be visible, though potentially weak.[7][8]
- C-Cl stretch: A medium to strong absorption is expected in the fingerprint region, typically between 600-800 cm^{-1} , which is characteristic of a primary alkyl chloride.[12]

Methodologies for Experimental Verification

To confirm the predicted data, a pure sample of **10-Chloro-3-decyne** must be analyzed using standardized protocols.

General Sample Preparation

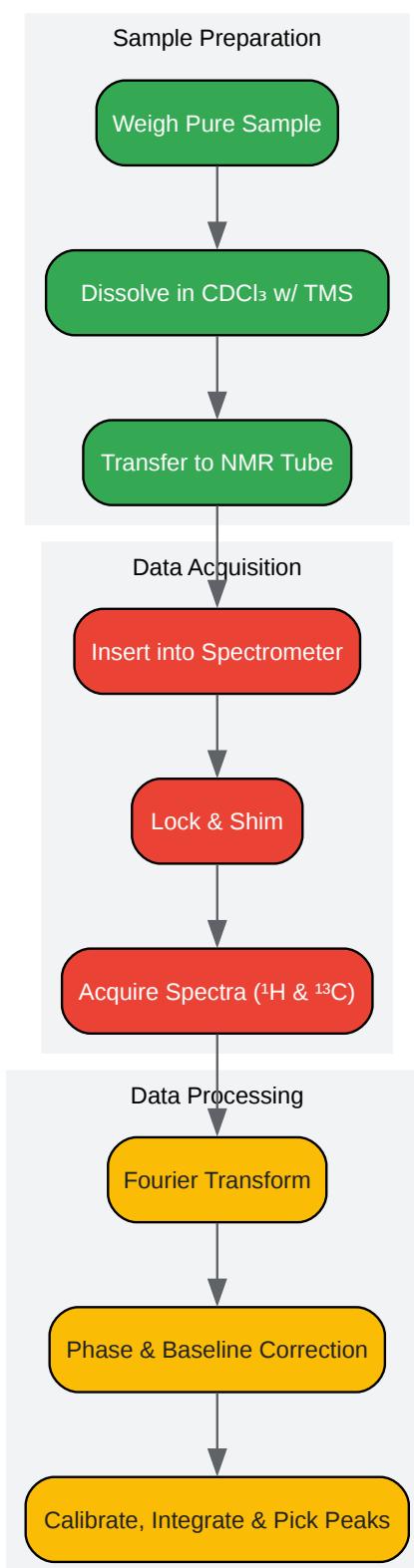
- Purity: The compound must be purified (e.g., by flash chromatography or distillation) to >95% purity to avoid misleading signals from impurities.

- Solvent: For NMR, a suitable deuterated solvent that fully dissolves the compound, such as deuterated chloroform (CDCl_3), should be used.[13] For IR and MS, the neat compound is typically used.

NMR Data Acquisition Protocol

This protocol outlines the standard procedure for acquiring high-quality ^1H and ^{13}C NMR spectra.[13][14][15]

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in ~0.6 mL of CDCl_3 containing 0.03% tetramethylsilane (TMS) as an internal standard.[13]
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 . Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[13]
- ^1H Spectrum Acquisition:
 - Tune the probe for the ^1H frequency.
 - Acquire a standard one-pulse spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C Spectrum Acquisition:
 - Tune the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the ^1H signals and pick all peaks in both spectra.

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Caption: Standard workflow for NMR spectroscopic analysis.

MS Data Acquisition Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like **10-Chloro-3-decyne**.[\[16\]](#)[\[17\]](#)

- Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or hexane.
- GC Method:
 - Injector: Set to a temperature that ensures rapid volatilization (e.g., 250 °C).
 - Column: Use a standard non-polar column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
 - Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
- Analysis: Inject a small volume (e.g., 1 µL) of the sample. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can be extracted and analyzed.

IR Data Acquisition Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of liquid samples.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [\[21\]](#) Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

- Sample Application: Place 1-2 drops of the neat liquid sample directly onto the center of the ATR crystal, ensuring it is fully covered.[21]
- Spectrum Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm^{-1} .
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Synergistic Data Interpretation for Structural Confirmation

No single technique provides the complete picture. The power of spectroscopic analysis lies in the synergy of the data:

- IR confirms the presence of the key functional groups (alkyne, alkyl halide, and alkane C-H bonds).
- MS confirms the molecular weight (172 g/mol) and the presence of one chlorine atom (via the 3:1 $M+/M+2$ isotope pattern). It also provides fragmentation data consistent with the proposed structure.
- NMR provides the definitive structural map. ^{13}C NMR confirms the presence of ten unique carbons, including the two sp carbons of the alkyne. ^1H NMR shows the number of different proton environments, their integration (proton count), and their connectivity through spin-spin splitting patterns, allowing for the complete assembly of the carbon-hydrogen framework.

When the experimental data from all three techniques align with the predicted profiles detailed in this guide, the structure of **10-Chloro-3-decyne** can be considered confirmed with a high degree of confidence.

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for the novel compound **10-Chloro-3-decyne**. By anticipating the chemical shifts in ^1H and ^{13}C NMR, the molecular ion and fragmentation patterns in mass spectrometry, and the characteristic absorption bands in infrared spectroscopy, a clear analytical target is established. The detailed, step-by-step

protocols for data acquisition provide a reliable framework for researchers to experimentally verify these predictions. This dual approach of prediction and methodological guidance serves as a valuable tool for scientists in the fields of organic synthesis and drug development, accelerating the crucial process of structural elucidation and confirmation.

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